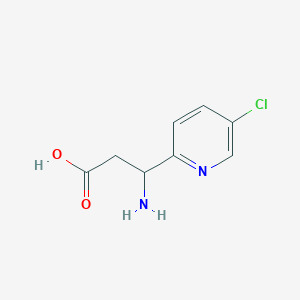

3-Amino-3-(5-chloropyridin-2-yl)propanoic acid

Description

3-Amino-3-(5-chloropyridin-2-yl)propanoic acid is a β-amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position. Its structure comprises a propanoic acid backbone with an amino group at the β-carbon (position 3) and a 5-chloropyridin-2-yl substituent.

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

3-amino-3-(5-chloropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |

InChI Key |

NIAXTQSRQWQYDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-chloropyridine-2-carboxylic acid.

Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.

Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Alkylation: The amine is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Hydrogen gas (H2), palladium catalyst, or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(5-chloropyridin-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Pyridine-Substituted Amino Acids

(a) 3-Amino-3-(pyridin-4-yl)propanoic Acid

- Structure : Differs in the position of the pyridine substituent (4-pyridinyl vs. 5-chloro-2-pyridinyl).

- Synthesis : Derived from 3-(pyridin-4-yl)acrylic acid, highlighting the role of pyridine substitution patterns in synthetic pathways .

(b) (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Structure: α-Amino acid (amino group at position 2) with a 3-pyridinyl substituent.

- Properties : Molecular weight 166.18 g/mol, purity ≥98.5%, hygroscopic (white to off-white powder) .

- Key Difference: The α-amino configuration contrasts with the β-amino group in the target compound, leading to differences in peptide backbone conformation and interaction with biological targets (e.g., enzyme active sites).

Halogenated Derivatives

(a) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure : Ester derivative with a 5-fluoro substituent on a 3-pyridinyl ring.

- Comparison : Fluorine’s smaller atomic radius and higher electronegativity vs. chlorine may reduce steric hindrance and alter solubility. The ester group enhances lipophilicity compared to the carboxylic acid in the target compound .

(b) (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid

- Structure: Indole-substituted α-amino acid with a Boc-protected amino group and fluorine at the 6-position.

- The fluorine substitution parallels the chlorine in the target compound but within a different heterocyclic system .

Table 1: Comparative Analysis of Key Parameters

*Estimated based on molecular formula (C₈H₈ClN₂O₂).

Key Observations:

- Chlorine vs. Fluorine : Chlorine’s larger size and polarizability may enhance hydrophobic interactions in biological systems compared to fluorine.

- Amino Acid Backbone: β-Amino acids like the target compound resist proteolytic degradation better than α-analogs, making them promising for peptide-based therapeutics .

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility over ester derivatives (e.g., methyl ester in ).

Biological Activity

3-Amino-3-(5-chloropyridin-2-yl)propanoic acid, an amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : 200.62 g/mol

- Structure : Contains a propanoic acid backbone, an amino group at the 3-position, and a chlorinated pyridine ring at the 5-position.

This unique structure allows for significant interactions with biological targets, influencing its reactivity and biological activity.

Biological Activities

Research indicates that 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid exhibits several notable biological activities:

- Antimicrobial Activity :

-

Antitumor Activity :

- In cell viability assays, this compound has been tested against cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The compound exhibited an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells .

- The mechanism of action appears to involve modulation of the mitogen-activated protein kinase pathway through inhibition of key serine-threonine kinases .

- Cytotoxic Activity :

The biological activity of 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid can be attributed to its ability to mimic natural amino acids, allowing it to bind effectively to active sites or allosteric sites on target proteins. This capability is crucial for influencing cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(5-bromopyridin-2-YL)propanoic acid | C8H9BrN2O2 | Contains bromine instead of chlorine |

| 3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid | C8H9FN2O2 | Fluorine substituent influences reactivity |

| 3-Amino-3-(5-methylpyridin-2-YL)propanoic acid | C9H12N2O2 | Methyl group alters lipophilicity |

The presence of chlorine in the pyridine ring enhances lipophilicity and potentially improves bioavailability compared to other halogenated analogs .

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Antimicrobial Study : A recent investigation reported that derivatives containing the pyridine moiety exhibited significant antibacterial properties, suggesting that modifications in the side chains could enhance activity against resistant strains .

- Antitumor Efficacy : In a study focusing on hydrazone derivatives related to this compound, it was found that specific structural modifications led to increased cytotoxic effects on cancer cells, indicating a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.